![molecular formula C18H22N2O3S B5312925 N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B5312925.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenylbutanamide
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Overview
Description
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenylbutanamide, also known as DMSO-PB, is a compound that has been widely studied for its potential as a therapeutic agent. It is a derivative of the drug sulindac, which is commonly used to treat inflammation and pain. DMSO-PB has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for further research.
Scientific Research Applications
- N-[4-(dimethylsulfamoyl)phenyl]-2-phenylbutanamide exhibits potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell growth and inducing apoptosis. Further studies explore its mechanism of action and potential synergy with existing chemotherapeutic drugs .
- Researchers have explored the neuroprotective effects of this compound. It shows promise in preventing neuronal damage and reducing oxidative stress. Investigations focus on its potential application in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
- N-[4-(dimethylsulfamoyl)phenyl]-2-phenylbutanamide exhibits antibacterial and antifungal properties. Studies have evaluated its efficacy against various pathogens, including drug-resistant strains. It could be a valuable addition to antimicrobial therapies .
- The compound’s structure hints at possible interactions with metabolic pathways. Researchers explore its effects on lipid metabolism, insulin sensitivity, and obesity-related inflammation. It could be relevant in managing metabolic disorders .
Anticancer Research
Neuroprotection and Neurodegenerative Diseases
Antibacterial and Antifungal Activity
Metabolic Disorders and Obesity
Mechanism of Action
Target of Action
The primary target of N-[4-(dimethylsulfamoyl)phenyl]-2-phenylbutanamide is the Carboxy-terminal domain RNA polymerase II polypeptide A small phosphatase 1 . This enzyme plays a crucial role in the regulation of gene expression.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its target, it is likely to affect gene expression, potentially leading to changes in cellular function .
properties
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-17(14-8-6-5-7-9-14)18(21)19-15-10-12-16(13-11-15)24(22,23)20(2)3/h5-13,17H,4H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEKOYZDWBHNNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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